N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a thiadiazole ring, a pyrrolidine ring, and fluorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Thiadiazole Ring: Starting with a precursor such as 4-fluorobenzylamine, the thiadiazole ring is formed through a cyclization reaction with thiosemicarbazide under acidic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately, often starting from 4-fluorophenylacetic acid, which undergoes cyclization with an appropriate amine.
Coupling Reaction: The final step involves coupling the thiadiazole and pyrrolidine intermediates using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, converting it to an alcohol.
Substitution: The fluorinated phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its unique structural features.
Material Science: The compound’s fluorinated groups and heterocyclic rings make it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways such as the PI3K/Akt pathway, leading to apoptosis in cancer cells or inhibition of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2E)-5-(4-chlorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
- **N-[(2E)-5-(4-methylbenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
Fluorinated Groups: The presence of fluorine atoms in N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide enhances its lipophilicity and metabolic stability compared to its chlorinated or methylated analogs.
Biological Activity: The specific arrangement of functional groups in this compound may result in unique biological activities, making it a valuable candidate for drug development.
Properties
Molecular Formula |
C20H16F2N4O2S |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-[5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H16F2N4O2S/c21-14-3-1-12(2-4-14)9-17-24-25-20(29-17)23-19(28)13-10-18(27)26(11-13)16-7-5-15(22)6-8-16/h1-8,13H,9-11H2,(H,23,25,28) |
InChI Key |
XSYLOZSSAURWEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=NN=C(S3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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